molecular formula C22H29N5O2 B3407709 Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 843615-79-2

Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate

Cat. No. B3407709
CAS RN: 843615-79-2
M. Wt: 395.5 g/mol
InChI Key: KXTPLPWPHBUPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, also known as JNJ-31001074, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound has been found to inhibit the activity of a protein called MDMX, which is known to play a role in the development and progression of certain types of cancer.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Transformations : Research has explored the synthesis of various quinoxaline derivatives, including transformations of related compounds. For example, Atta et al. (1994) detailed the transformation of quinoxaline derivatives into triazoloquinoxalines, showcasing the chemical flexibility and potential for creating new compounds (Atta et al., 1994).

  • Quinoxaline Derivatives in Corrosion Inhibition : Zarrouk et al. (2014) conducted a study on quinoxaline compounds, including their application as corrosion inhibitors. The research highlights the potential use of these compounds in protecting metals from corrosion, indicating their industrial significance (Zarrouk et al., 2014).

Pharmaceutical Research

  • Anticancer Activity : Research by Konovalenko et al. (2022) has shown that certain quinoxaline derivatives exhibit significant anticancer activity. This study emphasizes the potential of these compounds in developing new cancer treatments (Konovalenko et al., 2022).

  • Development of New Medications : Smits et al. (2008) explored the design and synthesis of quinoxaline derivatives for use as ligands for the human histamine H4 receptor. This research highlights the potential of these compounds in the development of medications for inflammatory conditions (Smits et al., 2008).

properties

IUPAC Name

hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-3-4-5-8-15-29-22(28)17(16-23)20-21(27-13-11-26(2)12-14-27)25-19-10-7-6-9-18(19)24-20/h6-7,9-10,17H,3-5,8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTPLPWPHBUPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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